4-[(Carboxymethyl)amino]benzoic acid
CAS No.: 5698-54-4
Cat. No.: VC21336182
Molecular Formula: C9H9NO4
Molecular Weight: 195.17 g/mol
* For research use only. Not for human or veterinary use.
![4-[(Carboxymethyl)amino]benzoic acid - 5698-54-4](/images/no_structure.jpg)
Specification
CAS No. | 5698-54-4 |
---|---|
Molecular Formula | C9H9NO4 |
Molecular Weight | 195.17 g/mol |
IUPAC Name | 4-(carboxymethylamino)benzoic acid |
Standard InChI | InChI=1S/C9H9NO4/c11-8(12)5-10-7-3-1-6(2-4-7)9(13)14/h1-4,10H,5H2,(H,11,12)(H,13,14) |
Standard InChI Key | YJEYSNOXMPDLJC-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C(=O)O)NCC(=O)O |
Canonical SMILES | C1=CC(=CC=C1C(=O)O)NCC(=O)O |
Introduction
Structural Information and Chemical Identity
4-[(Carboxymethyl)amino]benzoic acid, also known as N-(p-Carboxyphenyl)glycine, is an organic compound with a para-substituted benzoic acid structure featuring a carboxymethylamino group at the 4-position. This distinctive arrangement of functional groups contributes to its versatile chemical behavior and biological activities.
Basic Chemical Identity
The compound possesses the following identifiers:
Parameter | Value |
---|---|
Molecular Formula | C9H9NO4 |
CAS Registry Number | 5698-54-4 |
PubChem CID | 225483 |
Molecular Weight | 195.17 g/mol |
IUPAC Name | 4-(carboxymethylamino)benzoic acid |
European Community Number | 825-255-2 |
The structure contains two carboxylic acid groups—one attached directly to the benzene ring and another connected via a methylamino linkage—providing sites for various chemical interactions .
Structural Representations
The compound is represented through several notations:
Notation Type | Representation |
---|---|
SMILES | C1=CC(=CC=C1C(=O)O)NCC(=O)O |
InChI | InChI=1S/C9H9NO4/c11-8(12)5-10-7-3-1-6(2-4-7)9(13)14/h1-4,10H,5H2,(H,11,12)(H,13,14) |
InChIKey | YJEYSNOXMPDLJC-UHFFFAOYSA-N |
These structural representations enable computational analysis and database searching of the compound .
Physical Properties
The physical characteristics of 4-[(Carboxymethyl)amino]benzoic acid include:
Property | Value | Method |
---|---|---|
Hydrogen Bond Donor Count | 3 | Computed by Cactvs 3.4.8.18 |
Hydrogen Bond Acceptor Count | 5 | Computed by Cactvs 3.4.8.18 |
Rotatable Bond Count | 4 | Computed by Cactvs 3.4.8.18 |
Exact Mass | 195.05315777 Da | Computed by PubChem 2.2 |
XLogP3 | 0.1 | Computed by XLogP3 3.0 |
These properties suggest moderate water solubility and potential for hydrogen bonding, which influences its interaction with biological systems .
Analytical Characterization
Spectroscopic Properties
4-[(Carboxymethyl)amino]benzoic acid can be characterized through various spectroscopic techniques:
Mass Spectrometry
The compound exhibits distinct mass spectrometric properties that aid in its identification and analysis:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 196.06044 | 140.3 |
[M+Na]+ | 218.04238 | 149.7 |
[M+NH4]+ | 213.08698 | 146.1 |
[M+K]+ | 234.01632 | 146.4 |
[M-H]- | 194.04588 | 139.8 |
[M+Na-2H]- | 216.02783 | 144.4 |
[M]+ | 195.05261 | 141.0 |
[M]- | 195.05371 | 141.0 |
This collision cross-section data facilitates the compound's identification in complex mixtures using ion mobility mass spectrometry .
Synthesis and Preparation
Alternative Preparation Methods
A patent describing preparation methods for 4-aminobenzoic acid and its derivatives outlines a method that could potentially be adapted:
"The method comprises the steps of firstly reacting 1, 4-phthalic acid monomethyl ester with ammonia to generate a monoamide compound, and then converting the compound..."
This strategy avoids nitration and reduction reactions, eliminating waste acid pollution and polynitrobenzene explosion risks, making it potentially more environmentally friendly .
Derivatives and Related Compounds
Hydrochloride Form
The hydrochloride salt of 4-[(Carboxymethyl)amino]benzoic acid is a significant derivative:
Parameter | Value |
---|---|
Name | 4-((carboxymethyl)amino)benzoic acid hydrochloride |
CAS Number | 2109874-13-5 |
MDL | MFCD32062599 |
Formula | C9H10ClNO4 |
Molecular Weight | 231.63 g/mol |
This salt form may exhibit different solubility and stability characteristics compared to the free acid .
Relationship to 4-Aminobenzoic Acid
4-[(Carboxymethyl)amino]benzoic acid can be considered a derivative of 4-aminobenzoic acid (PABA), which has been studied extensively for its biological activities. The modification involves the addition of a carboxymethyl group to the amino functionality of PABA .
Structural Comparison with PABA
Compound | Molecular Formula | Molecular Weight | Key Functional Groups |
---|---|---|---|
4-[(Carboxymethyl)amino]benzoic acid | C9H9NO4 | 195.17 g/mol | Carboxymethylamino, carboxyl |
4-Aminobenzoic acid (PABA) | C7H7NO2 | 137.14 g/mol | Amino, carboxyl |
This structural modification significantly alters the chemical and biological properties of the compound .
Biological Activities and Applications
Building Block for Synthesis
The compound serves as a foundational material for synthesizing more complex organic molecules. Its functional groups allow for various chemical modifications, making it versatile for creating derivatives with tailored properties .
Comparative Analysis with Similar Compounds
N-Functionalized Derivatives of PABA
The carboxymethyl group in 4-[(Carboxymethyl)amino]benzoic acid represents a specific type of N-functionalization. Other N-functionalized derivatives of 4-aminobenzoic acid include:
Compound | Key Features | Potential Applications |
---|---|---|
4-[(Carboxymethyl)(methyl)amino]benzoic acid | Additional methyl group on the amino nitrogen | Enhanced lipophilicity, potential pharmacological applications |
4-[(2-Carboxyethyl)amino]benzoic acid | Longer carbon chain between amino group and carboxyl | Different spatial arrangement affecting biological activity |
N-Carboxymethylcadaverine | Derived from lysine metabolism | Microbial metabolite |
These structural variations can significantly impact the compound's biological activity profile .
Analytical Methods for Detection
Various analytical techniques can be employed for the detection and quantification of 4-[(Carboxymethyl)amino]benzoic acid:
Chromatographic Methods
High-performance liquid chromatography (HPLC) is likely effective for separation and quantification of this compound. Suggested conditions based on similar compounds:
-
C18 column
-
Mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid
-
UV detection at 254 nm
Spectroscopic Methods
Nuclear magnetic resonance (NMR) spectroscopy can provide structural confirmation:
-
1H-NMR would show characteristic signals for aromatic protons, methylene protons, and exchangeable protons from carboxyl and amino groups
-
13C-NMR would confirm the presence of carboxyl carbons (δ 170-175 ppm) and aromatic carbons
Current Research and Future Perspectives
Research on 4-[(Carboxymethyl)amino]benzoic acid is evolving, with potential applications in:
Medicinal Chemistry
The unique structural features of this compound make it a promising scaffold for developing new pharmaceutical agents, particularly those targeting antimicrobial and antimycobacterial applications.
Materials Science
The compound's ability to form hydrogen bonds and participate in various reactions suggests potential applications in polymer chemistry and materials science.
Bioanalytical Chemistry
As a functionalized benzoic acid derivative, this compound might serve as a building block for developing chemical probes and analytical reagents.
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